N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
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Overview
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a difluorophenyl group, and a propylpentanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the difluorophenyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrazole ring and difluorophenyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound has been shown to inhibit excessive glutamatergic transmission, which is implicated in various central nervous system disorders .
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
- **N-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylhexanamide
- **N-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylbutanamide
Uniqueness
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to modulate glutamatergic transmission makes it a promising candidate for neuroprotective therapies .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N5O/c1-3-5-11(6-4-2)16(24)19-10-15-20-21-22-23(15)12-7-8-13(17)14(18)9-12/h7-9,11H,3-6,10H2,1-2H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFOMIZTQTWRBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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